molecular formula C29H37NO2 B1616872 2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy- CAS No. 29246-97-7

2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy-

Cat. No.: B1616872
CAS No.: 29246-97-7
M. Wt: 431.6 g/mol
InChI Key: RSEDMFBYNDMBTA-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy- is a synthetic organic compound that belongs to the class of naphthalenecarboxamides These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy- typically involves the following steps:

    Naphthalene Derivatization: The naphthalene ring is functionalized to introduce the carboxamide group. This can be achieved through various methods, such as the reaction of naphthalene with phosgene to form naphthoyl chloride, followed by reaction with an amine to form the carboxamide.

    Substitution Reaction: The introduction of the dodecylphenyl group can be achieved through a substitution reaction. This involves the reaction of the naphthalenecarboxamide with a dodecylphenyl halide in the presence of a base, such as sodium hydride, to form the desired product.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, such as the reaction of the naphthalenecarboxamide with a hydroxylating agent, like hydrogen peroxide, in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, such as a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, sulfonates, or nitrates can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy- involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with target molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalenecarboxamide derivatives: Compounds with similar structures but different substituents on the naphthalene ring or carboxamide group.

    Phenylcarboxamide derivatives: Compounds with a phenyl ring instead of a naphthalene ring.

    Hydroxycarboxamide derivatives: Compounds with a hydroxyl group on the carboxamide moiety.

Uniqueness

2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy- is unique due to the presence of both a naphthalene ring and a dodecylphenyl group, which confer distinct chemical properties and potential applications. The combination of these structural features makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-dodecylphenyl)-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO2/c1-2-3-4-5-6-7-8-9-10-11-14-23-17-19-26(20-18-23)30-29(32)27-21-24-15-12-13-16-25(24)22-28(27)31/h12-13,15-22,31H,2-11,14H2,1H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEDMFBYNDMBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067452
Record name 2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29246-97-7
Record name N-(4-Dodecylphenyl)-3-hydroxy-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29246-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029246977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy-
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Record name 2-Naphthalenecarboxamide, N-(4-dodecylphenyl)-3-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-dodecyl-3-hydroxynaphth-2-anilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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